molecular formula C9H8BrNO B170757 6-Bromo-5-methoxy-1H-indole CAS No. 106103-36-0

6-Bromo-5-methoxy-1H-indole

Cat. No. B170757
CAS RN: 106103-36-0
M. Wt: 226.07 g/mol
InChI Key: LYRDXFOLYOIABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methoxy-1H-indole is a compound with the molecular weight of 226.07 . It is also known by its IUPAC name, 6-bromo-5-methoxy-1H-indole .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-methoxy-1H-indole is 1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 .


Physical And Chemical Properties Analysis

6-Bromo-5-methoxy-1H-indole has a molecular weight of 226.07 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention . 6-Bromo-5-methoxy-1H-indole can be used as a synthetic intermediate in the preparation of other indole derivatives.

Treatment of Cancer

Indole derivatives have been found to be effective in the treatment of cancer . They are important types of molecules and natural products that play a main role in cell biology . 6-Bromo-5-methoxy-1H-indole can be used in the development of potential pharmaceuticals for the treatment of cancer.

Treatment of Inflammation

Indole derivatives have also been found to be effective in the treatment of inflammation . 6-Bromo-5-methoxy-1H-indole can be used in the development of potential pharmaceuticals for the treatment of inflammation.

Treatment of Infectious Diseases

Indole derivatives have been found to be effective in the treatment of infectious diseases . 6-Bromo-5-methoxy-1H-indole can be used in the development of potential pharmaceuticals for the treatment of infectious diseases.

Antioxidant Properties

Indole analogues have been synthesized to understand how different functionalities affect the antioxidant properties . 6-Bromo-5-methoxy-1H-indole can be used in the synthesis of these analogues .

Biological Activities

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

properties

IUPAC Name

6-bromo-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDXFOLYOIABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561499
Record name 6-Bromo-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methoxy-1H-indole

CAS RN

106103-36-0
Record name 6-Bromo-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-methoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-methoxy-1H-indole
Reactant of Route 3
Reactant of Route 3
6-Bromo-5-methoxy-1H-indole
Reactant of Route 4
Reactant of Route 4
6-Bromo-5-methoxy-1H-indole
Reactant of Route 5
Reactant of Route 5
6-Bromo-5-methoxy-1H-indole
Reactant of Route 6
Reactant of Route 6
6-Bromo-5-methoxy-1H-indole

Q & A

Q1: What makes the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid significant in the context of natural product synthesis?

A1: The development of a concise and regioselective synthesis for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid is significant because it serves as a crucial building block for the total synthesis of (-)-Herdmanine D [, ]. This natural product exhibits anti-inflammatory properties, making it a promising target for drug development. The reported synthetic strategy utilizes a trifluoroacetylated indole driven hydrolysis, which ensures the bromine substituent is introduced at a specific position on the indole ring, a key aspect for its biological activity []. Furthermore, this methodology allows for the production of the desired compound with high regioselectivity and efficiency, important factors for scalable synthesis [].

Q2: How does the reported synthetic strategy enable the development of (-)-Herdmanine D analogs?

A2: The described synthetic route employs a Steglich esterification to couple the synthesized 6-bromo-5-methoxy-1H-indole-3-carboxylic acid with protected L-tyrosine []. This approach is particularly advantageous for creating (-)-Herdmanine D analogs because it allows for variations in both the indole and tyrosine components. By modifying these building blocks, researchers can generate a diverse library of compounds with potentially enhanced or tailored biological activities compared to the parent natural product. This flexibility in analog development is crucial for exploring structure-activity relationships and optimizing drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.